molecular formula C22H21N3O4 B2448176 N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899752-99-9

N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2448176
CAS No.: 899752-99-9
M. Wt: 391.427
InChI Key: OOVLSUWNWBJJOI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes an acetylphenyl group, an ethoxyphenyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of aniline to form 4-acetylaniline.

    Synthesis of the Ethoxyphenyl Intermediate: The next step involves the ethoxylation of phenylhydrazine to form 4-ethoxyphenylhydrazine.

    Cyclization to Form Pyridazinone: The two intermediates are then subjected to cyclization reactions under controlled conditions to form the pyridazinone ring.

    Final Coupling Reaction: The final step involves coupling the pyridazinone intermediate with the acetylphenyl intermediate under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, use of catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in halogenated or nucleophilic derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can be compared with other similar compounds, such as:

    N-(4-acetylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide: This compound has a methoxy group instead of an ethoxy group, which may alter its chemical and biological properties.

    N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide: The presence of a chlorine atom can significantly impact the compound’s reactivity and interactions.

    N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide: The methyl group may influence the compound’s stability and solubility.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-3-29-19-10-6-17(7-11-19)20-12-13-22(28)25(24-20)14-21(27)23-18-8-4-16(5-9-18)15(2)26/h4-13H,3,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVLSUWNWBJJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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